molecular formula C23H15N3O5 B2753581 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1797267-76-5

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2753581
CAS No.: 1797267-76-5
M. Wt: 413.389
InChI Key: UIVCQUMTXVIRTL-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the literature. Typically, these properties can be determined through experimental methods or predicted using computational chemistry techniques .

Scientific Research Applications

Therapeutic Potential and Chemical Synthesis

Therapeutic Potential and Biological Activities

Research on compounds containing oxadiazole or furadiazole rings, which are structural components of the compound , demonstrates a broad range of chemical and biological properties. These compounds have been shown to exhibit various biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. The oxadiazole nucleus, in particular, has become significant in the development of new drugs, with certain derivatives commercially available for antibacterial and antiviral therapies (Siwach & Verma, 2020).

Chemical Properties and Synthesis

The chemical structure involves complex heterocyclic frameworks, offering unique reactivity and selectivity patterns crucial for synthetic chemistry. Such frameworks are useful in constructing molecules with potential as energetic materials, highlighting the diverse applications beyond biomedical fields. For instance, compounds based on similar heterocyclic motifs have been explored for their roles as insensitive energetic materials, showcasing moderate thermal stabilities and insensitivity towards impact and friction, making them superior in certain applications to traditional energetic materials like TNT (Yu et al., 2017).

Material Science and Sensing Applications

Sensing Applications

Research into the use of chromene compounds, closely related to the compound of interest, has been directed towards developing sensitive and selective chemosensors. These applications are particularly promising in environmental monitoring and diagnostic medicine, where the detection of specific ions or molecules is crucial. For example, coumarin-based fluorophores have demonstrated "on-off-on" fluorescence responses toward specific ions, indicating the potential of such compounds in sensing technologies (Meng et al., 2018).

Mechanism of Action

Mode of Action

The presence of a furan ring and an oxadiazole ring in its structure suggests that it might interact with its targets through pi-pi stacking, hydrogen bonding, or other non-covalent interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. The presence of a furan ring in its structure suggests that it might undergo metabolic transformations involving the oxidation of the furan ring .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given its structure, it might potentially exert effects on cells or tissues by interacting with proteins or other macromolecules that recognize furan or oxadiazole moieties .

Action Environment

The compound’s action, efficacy, and stability might be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the stability of the furan ring in the compound might be affected by oxidative conditions .

Properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O5/c27-17-13-20(30-18-9-4-2-7-15(17)18)23(28)24-16-8-3-1-6-14(16)12-21-25-22(26-31-21)19-10-5-11-29-19/h1-11,13H,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVCQUMTXVIRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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